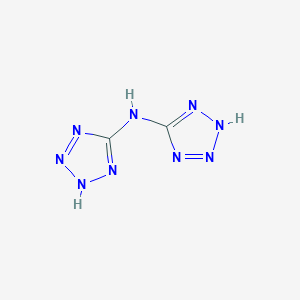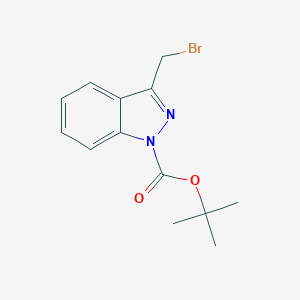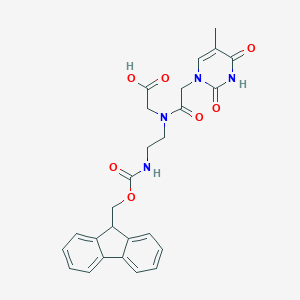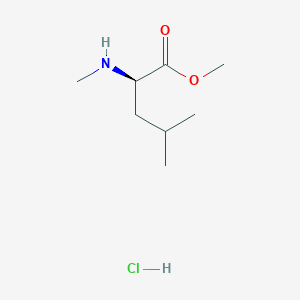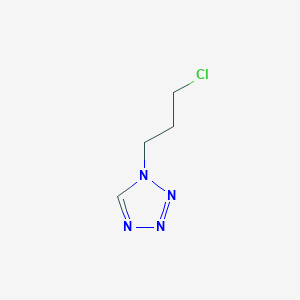
1-(3-Chloropropyl)-1H-tetrazole
Vue d'ensemble
Description
1-(3-Chloropropyl)-1H-tetrazole is an organic compound that belongs to the tetrazole family. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The presence of the 3-chloropropyl group in this compound adds unique chemical properties, making it valuable in various scientific and industrial applications.
Mécanisme D'action
Mode of Action
The mode of action of 1-(3-Chloropropyl)-1H-tetrazole is also not well-documented. The tetrazole group in the molecule may potentially act as a bioisostere for carboxylic acid groups, which are common in many biologically active compounds. This suggests that the compound could interact with biological targets in a similar manner to carboxylic acid-containing compounds .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been shown to affect various biochemical pathways
Pharmacokinetics
The presence of the tetrazole group may influence its pharmacokinetic properties, as tetrazoles are known to have good bioavailability and can be metabolized in the body .
Result of Action
Given the lack of specific information, it’s difficult to predict the exact effects of this compound at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH, temperature, and the presence of other molecules can affect the compound’s stability and activity . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Chloropropyl)-1H-tetrazole can be synthesized through several methods. One common approach involves the reaction of 3-chloropropylamine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically occurs at elevated temperatures (80-100°C) and may require a catalyst like copper sulfate to enhance the yield.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and precise control of temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Chloropropyl)-1H-tetrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form 1-(3-aminopropyl)-1H-tetrazole using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents such as DMF or DMSO at moderate temperatures (50-80°C).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used as oxidizing agents. The reactions are usually performed at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride or sodium borohydride are employed as reducing agents. The reactions are conducted in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed:
Nucleophilic Substitution: Products include 1-(3-aminopropyl)-1H-tetrazole, 1-(3-mercaptopropyl)-1H-tetrazole, and 1-(3-alkoxypropyl)-1H-tetrazole.
Oxidation: Tetrazole N-oxides are the primary products.
Reduction: 1-(3-aminopropyl)-1H-tetrazole is the major product.
Applications De Recherche Scientifique
1-(3-Chloropropyl)-1H-tetrazole has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the synthesis of tetrazole-based drugs.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Comparaison Avec Des Composés Similaires
- 1-(3-Chloropropyl)-1H-benzimidazole
- 1-(3-Chloropropyl)-1H-benzotriazole
- 1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate
Comparison: 1-(3-Chloropropyl)-1H-tetrazole is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. Compared to benzimidazole and benzotriazole derivatives, the tetrazole ring offers different reactivity and potential for forming hydrogen bonds, making it valuable in drug design and other applications.
Propriétés
IUPAC Name |
1-(3-chloropropyl)tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClN4/c5-2-1-3-9-4-6-7-8-9/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAFTVJOCVCZSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=NN1CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630093 | |
| Record name | 1-(3-Chloropropyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136609-56-8 | |
| Record name | 1-(3-Chloropropyl)-1H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136609-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloropropyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
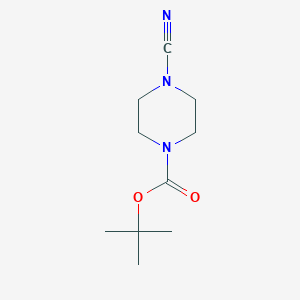
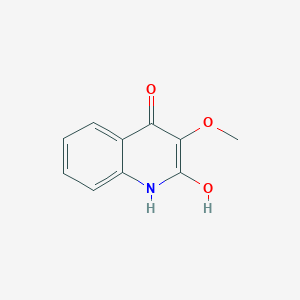

![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B168806.png)
